3-Methyluridine 3-Methyluridine 3-Methyluridine is a pyrimidine nucleoside.
Brand Name: Vulcanchem
CAS No.: 2140-69-4
VCID: VC3694705
InChI: InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3
SMILES: CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
Molecular Formula: C10H14N2O6
Molecular Weight: 258.23 g/mol

3-Methyluridine

CAS No.: 2140-69-4

Cat. No.: VC3694705

Molecular Formula: C10H14N2O6

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

3-Methyluridine - 2140-69-4

Specification

CAS No. 2140-69-4
Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
IUPAC Name 1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3
Standard InChI Key UTQUILVPBZEHTK-UHFFFAOYSA-N
Isomeric SMILES CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
SMILES CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
Canonical SMILES CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O

Introduction

Chemical Structure and Properties

Molecular Identity

3-Methyluridine is a modified nucleoside with the molecular formula C10H14N2O6 and a molecular weight of 258.23 g/mol . Its IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione . The compound is registered with multiple identification numbers, including CAS numbers 6038-59-1 and 2140-69-4 .

Structural Characteristics

The structure of 3-Methyluridine consists of a pyrimidine nucleobase (modified uracil) with a methyl group at the N3 position, connected to a ribose sugar. This methylation at N3 position distinguishes it from standard uridine and significantly affects its hydrogen bonding capabilities . The ribose sugar component typically adopts a C2'-endo conformation in its natural state, as confirmed by X-ray crystallography data .

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that influence its biological behavior:

PropertyValueSource
Molecular Weight258.23 g/mol
LogP-2.8415
TPSA (Topological Polar Surface Area)113.92
Hydrogen Bond Acceptors (HBA1)6
Hydrogen Bond Acceptors (HBA2)8
Hydrogen Bond Donors (HBD)3

The negative logP value (-2.8415) indicates high water solubility, which is consistent with its presence in biological fluids and its role in cellular processes .

Biological Occurrence and Significance

Distribution in RNA Types

3-Methyluridine has been detected as a natural modification in various ribosomal RNA types across the three domains of life:

DomainRNA TypesSource
Archaea23S rRNA
Eubacteria16S and 23S rRNA
Eukaryotes18S, 25S, and 28S rRNA

This wide distribution suggests evolutionary conservation and functional importance of this modification across diverse organisms .

Metabolic Fate

3-Methyluridine is formed post-transcriptionally in RNA through the action of specific RNA-methyltransferases and RNA-synthetases that modify normal nucleosides . An important aspect of its metabolism is that modified nucleosides like 3-Methyluridine cannot be recycled for RNA synthesis due to the lack of specific phosphorylases that can process them . As a result, these modified nucleosides are excreted quantitatively in urine, making them potential biomarkers for cellular RNA turnover .

Biochemical Mechanisms

Enzymatic Formation

The biosynthesis of 3-Methyluridine involves specific enzymes that catalyze the methylation of uridine at the N3 position. Several enzymes have been identified:

EnzymeOrganismSource
Bmt5Saccharomyces cerevisiae
Bmt6Saccharomyces cerevisiae
RsmEEscherichia coli

These enzymes are part of the RNA modification machinery that fine-tunes RNA structure and function through specific chemical alterations .

Structural Conformations and Effects

Detection and Analysis

Analytical Methods

3-Methyluridine has been identified and analyzed using various analytical techniques:

TechniqueApplicationSource
Gas Chromatography Mass SpectrometryIdentification in human urine
X-ray CrystallographyStructural conformation analysis
NMR SpectroscopyDetailed structural analysis
Computational Methods (DFT, SAPT)Conformational and energy calculations

These complementary techniques have enabled researchers to comprehensively characterize the compound's presence in biological samples and understand its structural properties .

Presence in Human Biological Fluids

Research Developments and Applications

Synthesis and Modification Strategies

Recent research has focused on the synthesis and structural analysis of 3-Methyluridine and its derivatives, particularly 2'-alkoxy/fluoro-N3-methyluridine modifications . These dual modifications (base and sugar) have been rationally designed for potential applications in oligonucleotide therapeutics, aiming to overcome off-target effects and impart nuclease resistance .

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